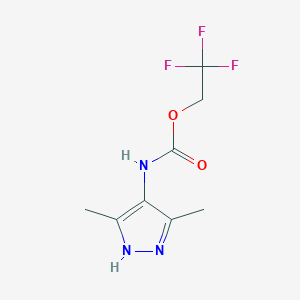

2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C8H10F3N3O2 and a molecular weight of 237.18 g/mol . This compound is known for its unique structural features, including the presence of a trifluoroethyl group and a pyrazolyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-4-6(5(2)14-13-4)12-7(15)16-3-8(9,10)11/h3H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWVFGOHIHSJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate exhibit antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The pyrazole ring is known for its anti-inflammatory properties. Compounds containing this structure are being investigated for their ability to reduce inflammation in various biological models. The incorporation of the trifluoroethyl group may enhance these effects by improving the compound's solubility and bioavailability .

3. Drug Development

Due to its structural characteristics, this compound could serve as a lead compound in drug development processes aimed at treating diseases such as cancer and diabetes. The unique combination of the trifluoroethyl group with the pyrazole moiety may contribute to selective activity against specific biological targets .

Agrochemical Applications

1. Herbicide Development

The compound's chemical structure suggests potential use in agrochemicals, particularly as a herbicide. Research into similar carbamate derivatives has shown effectiveness in controlling weed growth while minimizing impact on crop yield. This application is particularly relevant in sustainable agriculture practices .

2. Insecticidal Properties

Studies have indicated that certain pyrazole-based compounds possess insecticidal properties. The trifluoroethyl group may enhance the efficacy of these compounds against agricultural pests, providing a new avenue for pest management strategies .

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance due to the fluorinated moiety .

2. Coatings and Adhesives

The compound's properties can be exploited in developing advanced coatings and adhesives that require high durability and resistance to environmental degradation. Research into fluorinated compounds has shown promising results in improving the performance of these materials .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:

This compound: This compound has similar structural features but may differ in its reactivity and applications.

This compound: Another similar compound with slight variations in its chemical structure, leading to different properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Chemical Identity

- IUPAC Name: 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

- CAS Number: 1354951-52-2

- Molecular Formula: C15H16F3N3O2

- Molecular Weight: 327.3 g/mol

This compound is part of a class of carbamates featuring a trifluoroethyl group and a pyrazole moiety, which are known for their potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and potency against specific enzymes or receptors.

Pharmacological Effects

Recent studies have indicated that compounds with similar structures exhibit notable pharmacological effects. For instance:

- Anti-inflammatory Activity: Compounds containing pyrazole derivatives have shown significant anti-inflammatory properties in various models, suggesting that this compound may also possess similar efficacy .

- Anticancer Potential: Research has demonstrated that pyrazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. This might be a promising area for further investigation regarding the compound's anticancer properties .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound remains to be fully characterized. However, related compounds have shown low cytotoxicity while maintaining potent biological activity against target cells. This characteristic is crucial for therapeutic applications as it minimizes side effects while maximizing efficacy .

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following:

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases .

Case Study 2: Anticancer Activity

A preclinical study focused on the anticancer properties of pyrazole derivatives indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism involved the modulation of cell cycle regulators and apoptosis pathways . Further research is warranted to explore the specific pathways influenced by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.